molecular formula C6H8N2S B6229544 1-cyclopropyl-1H-pyrazole-4-thiol CAS No. 2294726-48-8

1-cyclopropyl-1H-pyrazole-4-thiol

Cat. No.: B6229544
CAS No.: 2294726-48-8
M. Wt: 140.2
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Description

1-cyclopropyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are a class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. The presence of a thiol group (-SH) in the 4-position of the pyrazole ring imparts unique chemical properties to this compound, making it a valuable scaffold in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-1H-pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters can yield the desired pyrazole derivative. The reaction typically requires acidic or basic catalysts and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-cyclopropyl-1H-pyrazole-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol involves interactions with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-1H-pyrazole-3-thiol
  • 1-cyclopropyl-1H-pyrazole-5-thiol
  • 1-cyclopropyl-1H-pyrazole-4-sulfonic acid

Uniqueness

1-cyclopropyl-1H-pyrazole-4-thiol is unique due to the specific positioning of the thiol group at the 4-position of the pyrazole ring. This positioning influences the compound’s reactivity and interaction with other molecules, distinguishing it from other similar compounds. The presence of the cyclopropyl group further enhances its chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2294726-48-8

Molecular Formula

C6H8N2S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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